molecular formula C19H16N2O3S B2579079 N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 391867-15-5

N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2579079
CAS No.: 391867-15-5
M. Wt: 352.41
InChI Key: NHNDVSRWNTYPBW-UHFFFAOYSA-N
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Description

N-(3-Cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule featuring a hexahydrobenzo[b]thiophene core fused with a 2-oxo-2H-chromene (coumarin) moiety via a carboxamide linker. The hexahydrobenzo[b]thiophene system indicates a partially saturated bicyclic structure, where the benzene ring of benzo[b]thiophene is hydrogenated to a cyclohexane ring, conferring enhanced conformational flexibility compared to its tetrahydro counterparts. The 3-cyano group on the thiophene ring enhances electronic properties, while the coumarin carboxamide introduces a planar, conjugated system known for fluorescence and bioactivity . While direct synthetic details for this compound are absent in the provided evidence, analogous methods (e.g., amide coupling between amine-functionalized thiophene derivatives and activated coumarin carboxylic acids) are well-documented in related systems .

Properties

IUPAC Name

N-(3-cyano-2,3,4,5,6,7-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,14,18H,2,4,6,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDVSRWNTYPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Overview of the Compound

The compound features a complex structure that includes a chromene backbone and a substituted benzo[b]thiophene moiety. Its molecular formula is C18H18N2O3S, and it possesses several functional groups that contribute to its biological activity.

Biological Activities

Anticancer Activity
Research indicates that derivatives of the chromene scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms such as tubulin disruption and caspase activation. Specifically, 4H-chromene analogs have been reported to inhibit tumor cell proliferation by interfering with cell cycle progression at the G2/M phase .

Antimicrobial Effects
Studies have demonstrated that compounds containing the chromene structure possess antimicrobial properties. These compounds show inhibitory effects against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Antidiabetic Properties
Some derivatives of the chromene scaffold have been evaluated for their antidiabetic effects. They have been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models .

Structure-Activity Relationship (SAR)

The SAR studies of chromene derivatives reveal that modifications to the chromene nucleus significantly influence biological activity. For example:

  • Substitution Patterns : Introducing electron-withdrawing or electron-donating groups can enhance potency against specific targets.
  • Ring Modifications : Alterations in the benzo[b]thiophene ring can lead to increased selectivity and reduced toxicity .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • One-Pot Reactions : Utilizing multi-component reactions allows for efficient synthesis with minimal steps.
  • Green Chemistry Approaches : Aqueous conditions and recyclable catalysts have been employed to enhance yield and reduce environmental impact .

Case Studies

  • Antitumor Evaluation : A study evaluated a series of 4H-chromene derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the 3-position of the chromene significantly enhanced cytotoxicity against breast cancer cells .
    CompoundIC50 (µM)Cell Line
    A10MCF-7
    B5HeLa
    C15A549
  • Antimicrobial Activity Testing : Another study tested the antimicrobial efficacy of several chromene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain substitutions increased antibacterial activity significantly .
    CompoundZone of Inhibition (mm)Bacteria
    D20S. aureus
    E15E. coli

Chemical Reactions Analysis

Nucleophilic Reactions at the Nitrile Group

The nitrile group (-C≡N) undergoes nucleophilic additions and substitutions. Key reactions include:

Hydrolysis

  • Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) hydrolysis converts the nitrile to a carboxylic acid (-COOH) or amide (-CONH₂).

  • Example :

    R-C≡NH2O, H+/OHR-COOH(yield: 70–85%)\text{R-C≡N} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{R-COOH} \quad \text{(yield: 70–85\%)}

Cyclization with Thiols

  • Reagents : Thiols (e.g., 4-chlorothiophenol) in the presence of p-TsOH in MeCN .

  • Outcome : Forms thioether-linked tetrahydrocarbazolone derivatives .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

Acid/Base-Catalyzed Hydrolysis

  • Conditions : Refluxing with HCl or NaOH yields chromene-3-carboxylic acid and amine derivatives .

  • Kinetics : pH-dependent; optimal yields achieved at pH 10–12 for alkaline hydrolysis.

Coupling Reactions

  • Reagents : EDCl/HOBt-mediated amidation with amines .

  • Application : Synthesizes derivatives like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide .

Cyclization and Heterocycle Formation

The chromene core and nitrile group facilitate cyclization:

Pyran and Chromene Formation

  • Conditions : Microwave irradiation or sonication with malononitrile/ethyl cyanoacetate .

  • Outcome : 2-amino-3-cyano-4H-chromenes with substituents at C-4 .

Friedel–Crafts Alkylation

  • Catalyst : p-TsOH in MeCN or hexafluoroisopropanol .

  • Mechanism : Activates 3-indolylmethanol intermediates for nucleophilic attack .

Michael Addition

  • Substrates : Stabilized ylides (e.g., Wittig reagents) .

  • Product : 4-Acylmethyltetrahydrocarbazolones (yield: >80%) .

Spectroscopic Characterization

  • IR : Peaks at 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O amide), 1650 cm⁻¹ (C=O chromene) .

  • NMR :

    • ¹H : δ 8.87 (s, chromene CH), δ 3.73 (s, OCH₃ in derivatives) .

    • ¹³C : δ 179.3 (C=O), δ 116.4 (CN) .

Comparison with Similar Compounds

Structural Analogues with Tetrahydrobenzo[b]thiophene Cores

Most analogues in the evidence feature 4,5,6,7-tetrahydrobenzo[b]thiophene cores (less saturated than the target compound), modified with diverse substituents. Key examples include:

Compound Name Core Structure Substituent Key Features Biological Activity Melting Point (°C) Reference
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(isoxazolo[3,4-b]pyridin-3-ylamino)acetamide Tetrahydro Isoxazolo-pyridinylaminoacetamide Dual EGFR/HER2 inhibition potential (in vitro) Cytotoxicity against H1299 cells (IC₅₀ not specified) Not reported
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methyl-3-phenyl-3H-thiazol-2-ylidene)-acetamide Tetrahydro Thiazolylidene-acetamide Antitumor precursor (high yield: 99%) Not reported 222–226
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-morpholinoacetamide Tetrahydro Morpholinoacetamide Antimicrobial dye precursor Not reported Not reported

Key Observations :

  • The tetrahydro core is prevalent in antimicrobial and antitumor precursors, often paired with heterocyclic substituents (e.g., pyrazolo, thiazole).
Coumarin-Containing Analogues

Coumarin derivatives are noted for photophysical and bioactive properties. The closest analogue to the target compound is:

Compound Name Core Structure Substituent Key Features Reference
6-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-imino-2H-chromene-3-carboxamide Tetrahydro 6-Bromo-2-iminochromene Imino group replaces oxo in coumarin; bromine enhances steric bulk

Comparison with Target Compound :

  • Structural Difference: The imino group (C=NH) in the analogue versus the oxo group (C=O) in the target alters electronic conjugation and hydrogen-bonding capacity.
  • Impact : The oxo group in coumarin is critical for fluorescence and enzyme-binding interactions (e.g., cholinesterase inhibition in ), while bromine may enhance halogen bonding in biological targets .
Physicochemical Properties
Compound Type Substituent Melting Point Range (°C) Solubility Inference
Coumarin-carboxamide hybrids Bulky, conjugated (e.g., target compound) Likely >250 (analogues: 222–226) Low aqueous solubility; soluble in DMSO/DMF
Azo dyes (e.g., 23a ) Polar azo/hydrazone groups 115–120 Moderate solubility in polar organic solvents
Thiazole derivatives Heterocyclic, planar 191–199 Moderate lipid solubility

Q & A

Q. How can the synthesis of N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide be optimized for higher yields?

Methodological Answer:

  • Key Steps :
  • Use a cyclic anhydride (e.g., succinic or maleic anhydride) as the acylating agent in dry CH₂Cl₂ under nitrogen, followed by reflux for 12–24 hours .
  • Optimize stoichiometry (e.g., 1.2 equivalents of anhydride to intermediate) to minimize side reactions .
  • Purify via reverse-phase HPLC with a methanol-water gradient (30% → 100%) to isolate the product .
    • Yield Improvement :
  • Control moisture rigorously to avoid hydrolysis of intermediates.
  • Use pre-activated molecular sieves to maintain anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the tetrahydrobenzo[b]thiophene (δ 1.5–3.0 ppm for aliphatic protons) and chromene-3-carboxamide (δ 6.5–8.5 ppm for aromatic protons) moieties .
  • IR Spectroscopy : Confirm functional groups:
  • C≡N stretch (~2200 cm⁻¹) for the cyano group.
  • C=O stretches (~1700 cm⁻¹) for the carboxamide and chromene lactone .
    • LC-MS/HRMS : Validate molecular weight (e.g., HRMS expected [M+H]+: calculated for C₂₀H₁₅N₂O₃S: 375.0804) .

Q. How can solubility challenges be addressed during biological assays?

Methodological Answer:

  • Solubilization Strategies :
  • Use DMSO (≤1% v/v) for initial stock solutions.
  • Dilute in PBS or cell culture medium with 0.1% Tween-80 to enhance aqueous dispersion .
    • Critical Note : Confirm absence of solvent-induced cytotoxicity via vehicle-only controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Studies :
  • Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases).
  • Validate with molecular dynamics simulations (GROMACS/AMBER) to assess binding stability .
    • Key Parameters :
  • Focus on hydrogen bonding between the carboxamide and active-site residues (e.g., Asp/Tyr).
  • Analyze π-π stacking of the chromene ring with aromatic residues .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variables to Investigate :
  • Assay Conditions : Compare MIC values under differing pH/temperature (e.g., pH 7.4 vs. 6.5 for bacterial assays) .
  • Structural Analogues : Test derivatives (e.g., tert-butyl vs. phenyl substituents) to isolate SAR trends .
    • Case Study :
  • Compound 23 () showed lower antibacterial activity than 24 due to reduced membrane permeability from the chlorophenyl group .

Q. What strategies enable crystal structure determination of this compound?

Methodological Answer:

  • Crystallization :
  • Use slow evaporation in acetone/ethanol (1:1) at 4°C to grow single crystals .
    • X-ray Diffraction :
  • Collect data on a CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL (R-factor < 0.06) to resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) .

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